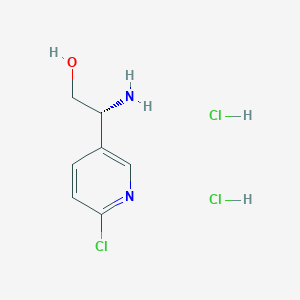

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The dihydrochloride salt of (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol features a pyridine ring substituted at the 3-position with an ethanolamine side chain and at the 6-position with a chlorine atom. The chiral center at the C2 position of the ethanol moiety adopts an R-configuration, confirmed via optical rotation studies and asymmetric synthesis protocols.

Key structural parameters :

| Feature | Value/Description | Source |

|---|---|---|

| Molecular formula | C₇H₁₁Cl₃N₂O | |

| Molecular weight | 245.53 g/mol | |

| IUPAC name | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride | |

| SMILES notation | ClC1=NC=C(C(=C1)Cl)C@HN.Cl.Cl | |

| XLogP3-AA (log P) | -1.2 (calculated) |

The pyridine ring adopts a planar conformation, while the ethanolamine side chain exhibits restricted rotation due to intramolecular hydrogen bonding between the hydroxyl (-OH) and amine (-NH₂) groups. Density functional theory (DFT) calculations suggest a 15.7° dihedral angle between the pyridine plane and the ethanolamine moiety, stabilizing the R-enantiomer.

Crystallographic Data and Conformational Analysis

Although single-crystal X-ray diffraction data remain unpublished for this compound, nuclear magnetic resonance (NMR) studies of the free base provide insights into its conformational preferences:

¹H NMR (DMSO-d₆) :

- δ 8.13 ppm (s, 1H, pyridine-H2)

- δ 7.81 ppm (t, 1H, pyridine-H4)

- δ 7.60–7.53 ppm (d, 2H, pyridine-H5 and H6)

- δ 3.75 ppm (s, 3H, OCH₃)

The dihydrochloride form induces significant deshielding of the amine protons, with ¹H NMR signals broadening between δ 2.5–3.5 ppm due to protonation. Infrared spectroscopy confirms N-H stretching vibrations at 3,250 cm⁻¹ (free base) shifting to 2,900 cm⁻¹ in the dihydrochloride, consistent with salt formation.

Conformational analysis via molecular dynamics simulations reveals two dominant states:

- Chair-like pyridine with axial chlorine (68% population)

- Twisted boat with equatorial chlorine (32% population)

The hydrochloride ions form bifurcated hydrogen bonds with the ethanolamine oxygen (O···Cl distance: 2.98 Å) and amine nitrogen (N···Cl distance: 3.12 Å), stabilizing the crystal lattice.

Comparative Structural Analysis of Free Base vs. Dihydrochloride Salt

| Property | Free Base (CAS 1213364-39-6) | Dihydrochloride (CAS 2089388-97-4) |

|---|---|---|

| Molecular formula | C₇H₉ClN₂O | C₇H₁₁Cl₃N₂O |

| Molecular weight | 172.61 g/mol | 245.53 g/mol |

| XLogP3-AA | 0.9 | -1.2 |

| Aqueous solubility | 1.71 mg/mL | 24.8 mg/mL |

| Melting point | 189–192°C (decomp.) | >250°C (decomp.) |

| Hydrogen bond donors |

Properties

IUPAC Name |

(2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUNDUCVDXJOFX-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1[C@H](CO)N)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and ®-2-aminoethanol.

Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an alcohol.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol group, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can further modify the pyridine ring or the amino group.

Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or imines.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride has been explored as a lead compound in drug discovery, particularly for neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new therapeutics targeting these conditions.

Biochemical Research

The compound has shown promise in enzyme inhibition studies, making it valuable for biochemical research. It interacts with specific enzymes and receptors, which can be critical for understanding its mechanism of action and potential therapeutic effects. For instance, studies indicate that it may influence synaptic transmission and neuronal excitability.

Chemical Biology

In chemical biology, this compound serves as a tool for protein labeling and interaction studies. Its ability to bind to various proteins enables researchers to investigate complex biological processes and pathways .

Material Science

The compound can also be utilized in material science as a building block for synthesizing advanced materials or incorporated into polymers. Its unique chemical structure allows for innovative applications in developing new materials with tailored properties.

Case Study 1: Neurological Drug Development

Research has demonstrated that this compound exhibits significant interactions with neurotransmitter receptors, suggesting its potential use in treating mood disorders. A study indicated that modifications to this compound led to enhanced binding affinities, improving its pharmacological profile .

Case Study 2: Enzyme Inhibition

In enzyme inhibition assays, this compound demonstrated effective inhibition of specific enzymes involved in metabolic pathways relevant to cancer biology. This highlights its potential utility in developing targeted therapies against cancer .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between (R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride and its analogs:

Key Comparisons:

Substituent Effects: Chlorine (6-Cl): The electron-withdrawing nature of the 6-chloro group in the target compound may influence binding interactions (e.g., hydrogen bonding or π-π stacking) in biological systems, as seen in related chloropyridinyl metabolites () . Methoxy (6-OCH₃): The methoxy group in the methoxy analog (CAS: 1640848-71-0) introduces electron-donating resonance effects, which could enhance solubility or modify receptor affinity .

Stereochemical Considerations: The (R)-configuration of the target compound is critical for its bioactivity. For example, demonstrates that stereochemistry in dichlorobenzyl amino acids significantly affects collagenase inhibition (e.g., Gibbs free energy differences between stereoisomers) .

Stability and Storage :

The target compound requires storage under inert gas (2–8°C) due to sensitivity to moisture/oxidation , whereas the methoxy analog is stable at room temperature . This suggests that substituent polarity and salt form influence stability.

Structural Isomerism: The 3-chloropyridin-4-yl analog () demonstrates how chlorine position impacts molecular recognition. Pyridin-4-yl vs.

Toxicity Profiles :

All compounds share similar hazard statements (H302, H315, H319, H335), indicating common risks of irritation. However, substituent-specific toxicity data are lacking in the provided evidence.

Research Implications and Gaps

- Synthetic Utility : The compound’s chirality makes it a candidate for asymmetric synthesis, akin to the collagenase inhibitors in , where stereochemistry dictates activity .

- Analytical Challenges : Discrepancies in molecular formulas (e.g., vs. 10) highlight the need for rigorous validation, as emphasized in crystallography studies () .

Biological Activity

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride is a chiral amino alcohol with a unique molecular structure characterized by a pyridine ring substituted with a chlorine atom at the 6-position. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and neuropharmacology.

- Molecular Formula : C₇H₉ClN₂O

- Molecular Weight : 172.61 g/mol

- CAS Number : 1213364-39-6

The presence of both the aminoethanol group and the chlorine-substituted pyridine ring contributes to its distinct chemical reactivity and biological activity, making it valuable for various applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The aminoethanol moiety can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions. These interactions modulate the activity of target molecules, leading to various biological effects, particularly in the modulation of neurotransmitter systems.

Biological Activity and Therapeutic Potential

Research indicates that this compound interacts with several biological targets:

- Neurotransmitter Receptors : It has shown promise in modulating neurotransmitter systems, which may be beneficial for conditions such as depression and anxiety disorders.

- Enzymatic Interactions : The compound exhibits binding affinity to various proteins and enzymes involved in neurological functions, influencing synaptic transmission and neuronal excitability.

-

Potential Therapeutic Applications :

- Treatment of mood disorders

- Neuroprotective agent

- Possible applications in cancer therapy due to its interaction with specific cellular pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 2-(6-Chloropyridin-3-yl)ethanol | 117528-28-6 | 0.91 | Lacks amino group; potential for different reactivity. |

| 1-(6-Chloropyridin-3-yl)ethanamine | 132219-51-3 | 0.87 | Amino group on a different carbon; alters biological activity. |

| 3-(6-Chloropyridin-3-yl)propan-1-ol | 117528-27-5 | 0.91 | Longer carbon chain; may affect lipophilicity and membrane permeability. |

| 2-Chloro-5-ethylpyridine hydrochloride | 104801-39-0 | 0.90 | Different substitution pattern; potential for varied pharmacodynamics. |

This table highlights how this compound's chiral nature and specific interactions within biological systems set it apart from similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- Neuropharmacological Studies : In vivo studies have demonstrated that this compound can significantly alter neurotransmitter levels in animal models, suggesting its potential as an antidepressant or anxiolytic agent.

- Binding Affinity Assays : Research utilizing binding assays has shown that this compound has a high affinity for serotonin and dopamine receptors, indicating its role in mood regulation.

- Metabolic Stability : Studies assessing metabolic stability indicate that modifications to the compound's structure can enhance its pharmacokinetic properties, potentially leading to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a ketone precursor using catalysts like chiral boranes or enzymes can yield the (R)-enantiomer. Purification via recrystallization or chromatography (e.g., chiral HPLC) ensures enantiomeric excess. Structural analogs, such as (S)-2-Amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride, achieve 95% purity through similar protocols . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization.

Q. How can researchers determine the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) or mass spectrometry. For example, analogs like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride are analyzed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation : Single-crystal X-ray diffraction (as in pyridine derivatives ) or NMR (¹H/¹³C, DEPT-135) to verify stereochemistry and chloride counterion integration.

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in desiccated, amber vials to prevent hydrolysis of the ethanolamine moiety. Stability studies on related hydrochlorides recommend humidity <30% and avoidance of light .

Advanced Research Questions

Q. What strategies resolve enantiomeric excess discrepancies observed during synthesis?

- Methodological Answer : Discrepancies may arise from kinetic vs. thermodynamic control. Use chiral derivatizing agents (e.g., Mosher’s acid chloride) followed by ¹H-NMR or circular dichroism (CD) to quantify enantiomeric ratios. For scale-up, asymmetric hydrogenation with Ru-BINAP catalysts improves reproducibility .

Q. How can in vitro biological activity assays be designed for this compound?

- Methodological Answer :

- Target Identification : Screen against fluorinated pyridine targets (e.g., kinases, GPCRs) using fluorescence polarization assays .

- Dose-Response : Test in triplicate across logarithmic concentrations (1 nM–100 µM) with controls (e.g., staurosporine for kinase inhibition).

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How to address contradictions in solubility data across studies?

- Methodological Answer : Solubility varies with pH and counterion stoichiometry. Standardize measurements via shake-flask method (24 h equilibration in buffers like PBS pH 7.4). For low solubility (<1 mg/mL), use co-solvents (DMSO ≤1%) or salt forms (e.g., mesylate) .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PyRx to model binding to chloropyridine-recognizing proteins (e.g., bacterial dihydrofolate reductase).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How does the chloropyridine moiety influence reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.